![molecular formula C15H17N B13949107 4-[2-(2-Methylphenyl)ethyl]aniline CAS No. 778536-82-6](/img/structure/B13949107.png)
4-[2-(2-Methylphenyl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Methylphenyl)ethyl]aniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a phenyl group substituted with a 2-methylphenylethyl group at the para position relative to the amino group. It is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-Methylphenyl)ethyl]aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group of 4-[2-(2-Methylphenyl)ethyl]nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation due to its efficiency and scalability. The process typically employs a continuous flow reactor where the nitro compound is hydrogenated over a palladium or platinum catalyst under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[2-(2-Methylphenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or alkyl groups to the aromatic ring.
Applications De Recherche Scientifique
4-[2-(2-Methylphenyl)ethyl]aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(2-Methylphenyl)ethyl]aniline involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
- 4-[2-(4-Methylphenyl)ethyl]aniline
- 4-[2-(3-Methylphenyl)ethyl]aniline
- 4-[2-(2-Ethylphenyl)ethyl]aniline
Comparison: 4-[2-(2-Methylphenyl)ethyl]aniline is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .
Propriétés
Numéro CAS |
778536-82-6 |
|---|---|
Formule moléculaire |
C15H17N |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
4-[2-(2-methylphenyl)ethyl]aniline |
InChI |
InChI=1S/C15H17N/c1-12-4-2-3-5-14(12)9-6-13-7-10-15(16)11-8-13/h2-5,7-8,10-11H,6,9,16H2,1H3 |
Clé InChI |
LHEWIRXZUIKQDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CCC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


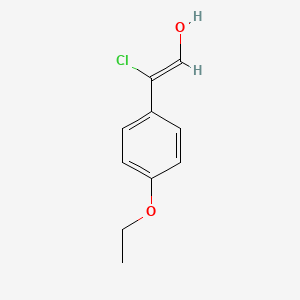
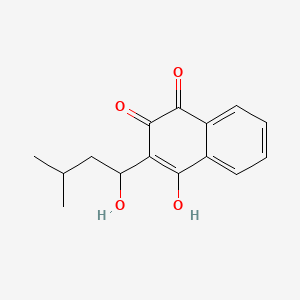

![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)

![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)
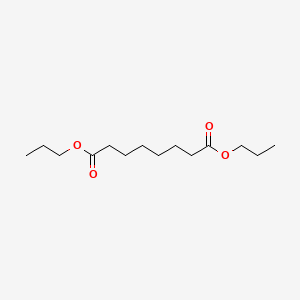

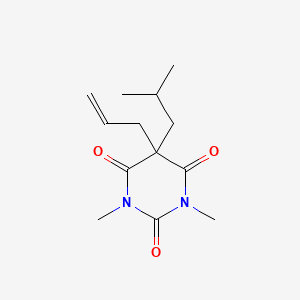
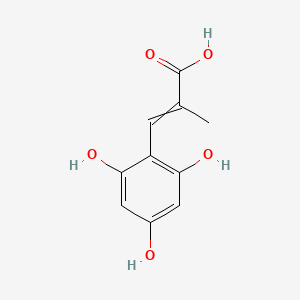
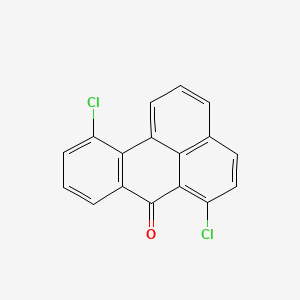
![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
